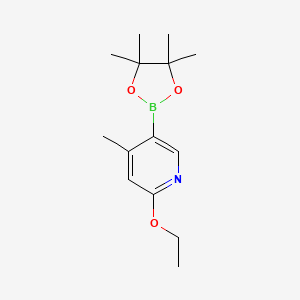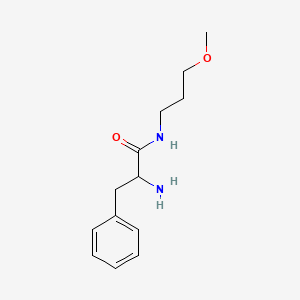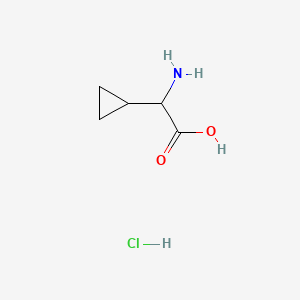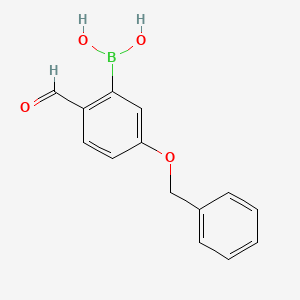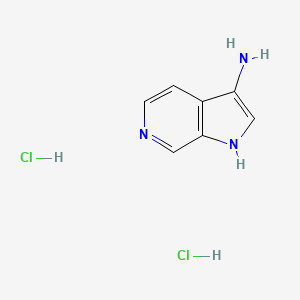
3-氨基-6-氮杂吲哚二盐酸盐
描述
3-Amino-6-azaindole dihydrochloride is a chemical compound that belongs to the class of azaindoles, which are heterocyclic compounds containing a nitrogen atom in the indole ring
科学研究应用
3-Amino-6-azaindole dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
Target of Action
3-Amino-6-azaindole dihydrochloride, also known as 1H-Pyrrolo[2,3-c]pyridin-3-amine dihydrochloride, is a compound that has been found to have significant biological activities . The primary targets of this compound are protein kinases . Protein kinases play a key role in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells .
Mode of Action
The compound interacts with its targets, the protein kinases, by binding to them . This binding can lead to the inhibition of the kinases, thereby affecting their function . The compound has been found to bind well to protein targets 3LXY, 4AGD, and 3WZE .
Biochemical Pathways
The inhibition of protein kinases by 3-Amino-6-azaindole dihydrochloride can affect various biochemical pathways. These pathways are involved in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . The exact pathways affected can depend on the specific kinases that are targeted.
Pharmacokinetics
Azaindoles in general have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been found to have good solubility, target binding, and ADME-tox properties .
Result of Action
The result of the action of 3-Amino-6-azaindole dihydrochloride is the inhibition of protein kinases, which can lead to changes in the growth, proliferation, differentiation, migration, and apoptosis of tumor cells . This can potentially lead to the suppression of tumor growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-azaindole dihydrochloride typically involves the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials. One common method includes a two-step process starting with chloroamino-N-heterocycles, followed by an optimized Suzuki-Miyaura coupling with (2-ethoxyvinyl)borolane and acetic acid-catalyzed cyclization . Another approach involves the reductive alkylation of electron-deficient o-chloroarylamines, which are then elaborated to N-alkylazaindoles via a one-pot process comprising copper-free Sonogashira alkynylation and base-mediated indolization .
Industrial Production Methods
Industrial production methods for 3-Amino-6-azaindole dihydrochloride often utilize microwave heating to accelerate the penultimate reaction step, which involves an epoxide-opening-cyclization-dehydration sequence . This method is robust and flexible, allowing for the production of various substituted azaindoles in good yields.
化学反应分析
Types of Reactions
3-Amino-6-azaindole dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium or copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted azaindole derivatives.
相似化合物的比较
3-Amino-6-azaindole dihydrochloride can be compared with other similar compounds such as:
Indole: A parent compound with a similar structure but lacking the nitrogen atom in the ring.
7-Azaindole: Another azaindole derivative with the nitrogen atom in a different position.
6-Chloro-7-azaindole: A closely related compound used as a precursor in the synthesis of various azaindole derivatives.
The uniqueness of 3-Amino-6-azaindole dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1H-pyrrolo[2,3-c]pyridin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3.2ClH/c8-6-3-10-7-4-9-2-1-5(6)7;;/h1-4,10H,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXDTCCNVGFCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679848 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257535-55-9 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-azaindole dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








